Ethyl 4-amino-8-cyanoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-8-cyanoquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-aminoquinoline-3-carboxylic acid with ethyl cyanoacetate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-8-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different quinoline derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and pharmacological properties .
Scientific Research Applications
Ethyl 4-amino-8-cyanoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-8-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: This compound has similar structural features but different substituents, leading to different biological activities.
Ethyl 4-amino-8-methylquinoline-3-carboxylate: Another similar compound with a methyl group instead of a cyano group, which affects its chemical reactivity and biological properties.
Uniqueness
Ethyl 4-amino-8-cyanoquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
ethyl 4-amino-8-cyanoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-18-13(17)10-7-16-12-8(6-14)4-3-5-9(12)11(10)15/h3-5,7H,2H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBFHTFGHPLYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.